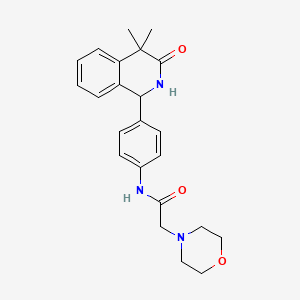
4'-(4,4-Dimethyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)-2-morpholinoacetanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(4,4-Dimethyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)-2-morpholinoacetanilide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(4,4-Dimethyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)-2-morpholinoacetanilide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydroisoquinoline core, followed by the introduction of the morpholino and acetanilide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch processes. These methods are designed to ensure consistent quality and scalability while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
4’-(4,4-Dimethyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)-2-morpholinoacetanilide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4’-(4,4-Dimethyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)-2-morpholinoacetanilide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4’-(4,4-Dimethyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)-2-morpholinoacetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-Diethylamino-4’-(4,4-dimethyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide
- 2-Diethylamino-N-[4-(4,4-dimethyl-3-oxo-1,2,3,4-tetrahydro-isoquinolin-1-yl)-phenyl]-acetamide
Uniqueness
4’-(4,4-Dimethyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)-2-morpholinoacetanilide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
54087-47-7 |
|---|---|
Molecular Formula |
C23H27N3O3 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C23H27N3O3/c1-23(2)19-6-4-3-5-18(19)21(25-22(23)28)16-7-9-17(10-8-16)24-20(27)15-26-11-13-29-14-12-26/h3-10,21H,11-15H2,1-2H3,(H,24,27)(H,25,28) |
InChI Key |
MLRWWLPZXUSTOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(NC1=O)C3=CC=C(C=C3)NC(=O)CN4CCOCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















